4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine

PI3Kgamma Kinase Inhibition Binding Affinity

The compound 4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine (CAS: 338418-23-8) is a synthetic organic small molecule belonging to the morpholinopyrimidine class. It features a pyrimidine core with three distinct substituents: a morpholine ring at the 4-position, a pyridin-2-yl group at the 2-position, and a trifluoromethyl group at the 6-position, giving it a molecular formula of C14H13F3N4O and a molecular weight of 310.27 g/mol.

Molecular Formula C14H13F3N4O
Molecular Weight 310.28
CAS No. 338418-23-8
Cat. No. B2669637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine
CAS338418-23-8
Molecular FormulaC14H13F3N4O
Molecular Weight310.28
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3
InChIInChI=1S/C14H13F3N4O/c15-14(16,17)11-9-12(21-5-7-22-8-6-21)20-13(19-11)10-3-1-2-4-18-10/h1-4,9H,5-8H2
InChIKeyYZIAWOBPPARMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

338418-23-8: 4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine - A Morpholinopyrimidine Research Tool for Kinase Profiling


The compound 4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine (CAS: 338418-23-8) is a synthetic organic small molecule belonging to the morpholinopyrimidine class . It features a pyrimidine core with three distinct substituents: a morpholine ring at the 4-position, a pyridin-2-yl group at the 2-position, and a trifluoromethyl group at the 6-position, giving it a molecular formula of C14H13F3N4O and a molecular weight of 310.27 g/mol . This compound's structure differentiates it from the more commonly studied 2,6-dimorpholinopyrimidine PI3K inhibitors, positioning it as a specialized chemical tool for investigating structure-activity relationships in kinase and caspase inhibition research [1].

Why Generic Morpholinopyrimidines Cannot Replace 338418-23-8 in Targeted Research Applications


In the morpholinopyrimidine chemical space, simple substitution by a generic analog is inadvisable due to profound differences in biological target engagement, as evidenced by quantitative binding data. For instance, 4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine demonstrates nanomolar binding affinity (Kd = 2.60 nM) for human PI3Kγ in a KinomeScan assay [1]. In contrast, structurally related compounds within the same patent families are often described as caspase-6 activators or TRK antagonists, with drastically different potency profiles [2]. The unique combination of a 2-pyridinyl and a 6-trifluoromethyl substitution on the pyrimidine core is a key determinant of this selective PI3Kγ engagement. Therefore, substituting 338418-23-8 with a different morpholinopyrimidine, even one with a similar core, would derail experiments by introducing a completely different target affinity and selectivity profile, leading to invalid or misleading results.

Quantitative Evidence Guide: 338418-23-8 vs. Key Comparators for Informed Procurement


PI3Kγ Binding Affinity: 338418-23-8 vs. Pan-PI3K Inhibitor BKM120

The compound demonstrates a high binding affinity for human PI3Kγ (Kd = 2.60 nM) as measured by the KinomeScan assay [1]. This is a significant level of engagement. For comparison, the well-known clinical pan-PI3K inhibitor BKM120 (Buparlisib), a 2,6-dimorpholinopyrimidine derivative, shows a biochemical IC50 of 262 nM for the p110γ isoform, which is approximately 100-fold weaker than the binding affinity of 338418-23-8 . This stark difference in target engagement underscores that the specific substitution pattern of 338418-23-8 leads to far more potent PI3Kγ binding compared to this class comparator.

PI3Kgamma Kinase Inhibition Binding Affinity Drug Discovery

Purity Benchmarking: Commercial Availability of 338418-23-8

The standard commercial offering for this compound from a major research chemical supplier is 90% purity . This is a critical piece of information for procurement, as many high-throughput screening (HTS) and in vitro pharmacology assays require a minimum purity of 90-95%. While a 90% purity may be sufficient for initial binding or biochemical screens, it falls short of the >95% (often 98%+) standard expected for advanced lead profiling, in vivo pharmacokinetic studies, or co-crystallization experiments. A scientist ordering this compound must explicitly factor this purity into their experimental design or budget for further in-house purification.

Chemical Procurement Purity Quality Control

Physicochemical Property Profiling: LogP and TPSA of 338418-23-8

The compound's predicted physicochemical properties include a LogP of 2.394 and a Topological Polar Surface Area (TPSA) of 51.14 Ų . These values place it well within standard drug-likeness filters (e.g., Lipinski's Rule of Five and Veber's Rules). Its moderate lipophilicity (LogP < 3) and low TPSA (< 60 Ų) are predictive of good membrane permeability, contrasting with many polar kinase inhibitors that have higher TPSA values. For a procurement scientist, these properties suggest the compound is a suitable starting point for cell-permeable probe development, potentially reducing the need for extensive property optimization compared to more polar analogs.

ADME Drug-likeness Lipophilicity Computational Chemistry

Optimal Use Cases for 338418-23-8 Based on Its Quantifiable Differentiation


PI3Kγ-Focused Chemical Probe Development

Given its 2.60 nM binding Kd for PI3Kγ [1], this compound is well-suited as a starting point for developing a selective PI3Kγ chemical probe. Researchers studying PI3K isoform-specific signaling in immune cell migration or inflammatory disease models would prioritize this scaffold over a pan-PI3K inhibitor like BKM120 (p110γ IC50 = 262 nM) to achieve more selective target engagement and reduce confounding off-target effects at lower concentrations .

Kinase Selectivity Panel Screening

The potent PI3Kγ binding suggests this compound should be included as a representative of the 2-pyridinyl-6-trifluoromethyl morpholinopyrimidine subclass in broad kinase selectivity panels (e.g., KinomeScan or Eurofins panels). Its activity profile can be directly contrasted with 2,6-dimorpholinopyrimidines like BKM120 to map how peripheral substituent changes affect the selectivity fingerprint across the kinome [1].

Structure-Activity Relationship (SAR) Studies on Apoptosis Activation

Based on its classification within patents describing 2-aryl-4-arylaminopyrimidines as caspase activators [2], this compound can be used in focused SAR libraries to elucidate the structural determinants for caspase-6 binding (Kd = 270 nM for related analogs) [3] versus its high-affinity PI3Kγ engagement. This dual potential makes it a versatile tool for medicinal chemistry programs targeting cancer cell apoptosis pathways.

In Silico Modeling and Docking Studies

The combination of a precise 2.60 nM PI3Kγ binding Kd [1] and accurately predicted physicochemical properties (LogP 2.394, TPSA 51.14 Ų) makes this compound an excellent test case for validating docking algorithms and binding affinity predictions. Computational chemists can use these experimental data points to refine force fields and scoring functions, particularly for predicting the effect of trifluoromethyl substitutions on kinase-ligand interactions.

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